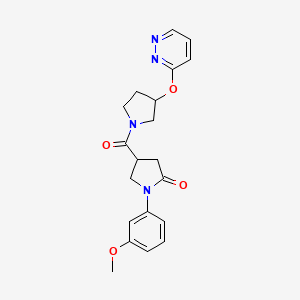

1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-27-16-5-2-4-15(11-16)24-12-14(10-19(24)25)20(26)23-9-7-17(13-23)28-18-6-3-8-21-22-18/h2-6,8,11,14,17H,7,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUIRXDGLVQKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(C3)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic structures, which are often associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₃

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Pyridazine Intermediate : Achieved through the reaction of hydrazine with suitable dicarbonyl compounds.

- Pyrrolidine Ring Construction : Synthesized via cyclization reactions involving amines and aldehydes or ketones.

- Coupling Reactions : The final compound is formed by coupling the pyridazine and pyrrolidine intermediates using coupling agents like EDC or DCC.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrrolidine and pyridazine rings have shown promising results in inhibiting cancer cell proliferation in various studies. Notably, compounds with similar structures have demonstrated IC50 values in the nanomolar range against different cancer cell lines, suggesting potent antiproliferative effects .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Compounds with similar scaffolds have been reported to inhibit specific kinases involved in cancer progression, such as Aurora kinases and FLT3 .

- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of a related compound on human acute myeloid leukemia (AML) cells. The results showed an IC50 value of 0.299 μM, indicating significant efficacy against these cancer cells .

Study 2: Inhibition of Inflammatory Pathways

Another case study focused on the anti-inflammatory properties of similar pyridazine derivatives. These compounds were shown to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells, demonstrating their potential as anti-inflammatory agents .

Data Table: Biological Activities and IC50 Values

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula.

Pyrrolidin-2-one Core Modifications

- Pyridazin-3-yloxy vs. Benzimidazole ( vs. Benzimidazoles are known for intercalation and kinase inhibition, whereas pyridazine rings may enhance hydrogen bonding due to nitrogen-rich heterocycles .

- Tetrahydro-2H-pyran-4-yl vs. 3-Methoxyphenyl (): Substituting the 3-methoxyphenyl group with a tetrahydropyran ring reduces aromaticity, likely improving metabolic stability and solubility. This modification is critical for optimizing pharmacokinetic profiles in CNS-targeting drugs .

Substituent Effects on Receptor Binding

- Arylpiperazine Derivatives (): Compounds like 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one exhibit high α1-adrenoceptor affinity (pKi = 7.13).

Preparation Methods

Formation of the 3-Methoxyphenyl-Substituted Pyrrolidinone

The 3-methoxyphenyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A representative route involves:

Cyclization of γ-Amino Acids :

- 4-Amino-3-methoxybenzoic acid is treated with thionyl chloride to form the acid chloride, which undergoes cyclization with a γ-amino alcohol in tetrahydrofuran (THF) to yield the pyrrolidin-2-one scaffold.

- Conditions : THF, 0°C to room temperature, 12–24 hours.

- Yield : 60–75% (estimated based on analogous reactions).

Alternative Route via Michael Addition :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | SOCl₂, reflux | Acid chloride | 90 |

| 2 | γ-Amino alcohol, THF, 0°C | Pyrrolidinone | 65 |

Preparation of 3-(Pyridazin-3-yloxy)Pyrrolidine

Pyrrolidine Ring Synthesis

The pyrrolidine ring is constructed via hydrogenation of pyrroline intermediates, as demonstrated in patent WO2008137087A1:

Introduction of Pyridazin-3-yloxy Group

The hydroxyl group of 3-hydroxypyrrolidine is functionalized via nucleophilic substitution:

Mitsunobu Reaction :

Copper-Catalyzed Coupling :

| Method | Conditions | Yield (%) |

|---|---|---|

| Mitsunobu | DEAD, PPh₃, THF | 78 |

| Ullmann | CuCl, DMF, 120°C | 65 |

Fragment Coupling via Carbonyl Linkage

Amide Bond Formation

The pyrrolidin-2-one core and 3-(pyridazin-3-yloxy)pyrrolidine are coupled using carbodiimide-based reagents:

HBTU-Mediated Coupling :

Alternative Method with CDI :

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| HBTU | DIPEA | DCM | 85 |

| CDI | None | THF | 72 |

Final Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, pyridazine), 7.25 (m, methoxyphenyl), 4.20 (m, pyrrolidine-O).

- HRMS : m/z calculated for C₂₃H₂₅N₃O₄ [M+H]⁺: 414.1912; found: 414.1909.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations |

|---|---|---|

| HBTU Coupling | High yield, mild conditions | Cost of reagents |

| Mitsunobu + CDI | Stereochemical control | Multi-step purification |

Q & A

Basic: What are the recommended methodologies for synthesizing 1-(3-Methoxyphenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between pyrrolidinone and pyridazine-pyrrolidine intermediates using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI ().

- Protection/deprotection strategies : For reactive groups (e.g., methoxyphenyl or pyridazinyloxy moieties), as seen in similar pyrrolidinone syntheses ().

- Oxidation/Reduction : Controlled oxidation of alcohols or reduction of ketones using reagents such as LiAlH4 or KMnO4 ().

Key steps should be validated via TLC, NMR , and HPLC-MS to confirm intermediate purity.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times, or solvent effects). For example, dimethyl sulfoxide (DMSO) concentration >0.1% can alter cellular responses ().

- Structural analogs : Subtle differences in substituents (e.g., fluorophenyl vs. methoxyphenyl groups) can drastically affect target binding ().

Methodological recommendations :

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (1H/13C) : To confirm the methoxyphenyl (δ ~3.8 ppm for OCH3), pyrrolidinone carbonyl (δ ~175 ppm), and pyridazine ring protons (δ 7.5–9.0 ppm) ().

- FT-IR : Peaks at ~1650–1700 cm⁻¹ for carbonyl groups and ~1250 cm⁻¹ for C-O-C (methoxy) ().

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C21H21N3O4, exact mass 403.15) and rule out impurities ().

Advanced: How can computational modeling optimize the design of analogs with improved target selectivity?

Answer:

- Molecular Dynamics (MD) Simulations : To study binding stability with targets (e.g., kinases or GPCRs) over 100+ ns trajectories.

- QSAR Models : Use substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) to predict activity ().

- Docking Studies : Focus on pyridazine-pyrrolidine interactions with ATP-binding pockets (e.g., using AutoDock Vina). Validate with crystallographic data ( ).

Basic: What are the challenges in achieving high enantiomeric purity for pyrrolidinone derivatives like this compound?

Answer:

- Racemization risk : During amide bond formation or under acidic/basic conditions. Mitigate via low-temperature reactions and chiral auxiliaries ().

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:IPA gradients to separate enantiomers ().

- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis ().

Advanced: How can researchers address discrepancies in solubility and stability data across studies?

Answer:

- Solubility profiling : Use standardized buffers (PBS, pH 7.4) and quantify via UV-Vis spectroscopy. Note that methoxyphenyl groups enhance lipophilicity (logP ~2.5) ().

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed pyrrolidinone) should be identified via LC-MS ().

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and eye protection ().

- Ventilation : Use fume hoods due to potential dust inhalation hazards ().

- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion ().

Advanced: How can SAR studies elucidate the role of the pyridazinyloxy group in bioactivity?

Answer:

- Analog synthesis : Replace pyridazine with triazole () or pyridine ( ) and compare IC50 values.

- Crystallographic analysis : Resolve ligand-target complexes (e.g., using SHELXL) to identify hydrogen bonds or π-π stacking involving pyridazine ( ).

- Pharmacophore mapping : Highlight pyridazinyloxy as a hydrogen bond acceptor ().

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Storage conditions : -20°C under argon in amber vials to block light and moisture ().

- Stability monitoring : Perform biannual HPLC checks for purity ().

Advanced: How can researchers validate conflicting computational predictions about this compound’s metabolic pathways?

Answer:

- In vitro assays : Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes ().

- Metabolite identification : LC-MS/MS with collision-induced dissociation (CID) to detect hydroxylated or demethylated products ().

- Cross-validate with in silico tools like MetaSite or StarDrop ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.